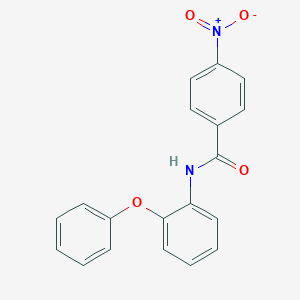![molecular formula C19H16FNO3S2 B450133 ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450133.png)
ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of fluorophenyl, methyl, thiophene, and thienylcarbonyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
准备方法
The synthesis of ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of 4-fluorophenylacetic acid with appropriate reagents to form the fluorophenyl intermediate.
Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions involving thiophene derivatives and suitable catalysts.
Coupling Reactions: The final step involves coupling the fluorophenyl intermediate with the thiophene ring and other substituents under controlled conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反应分析
ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiophene rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can be compared with similar compounds such as:
Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl group but differs in its overall structure and applications.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar fluorophenyl group but includes a thiazole ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C19H16FNO3S2 |
|---|---|
分子量 |
389.5g/mol |
IUPAC 名称 |
ethyl 4-(4-fluorophenyl)-5-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H16FNO3S2/c1-3-24-19(23)16-15(12-6-8-13(20)9-7-12)11(2)26-18(16)21-17(22)14-5-4-10-25-14/h4-10H,3H2,1-2H3,(H,21,22) |
InChI 键 |
RTLAEAZMQKSZAP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3=CC=CS3 |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


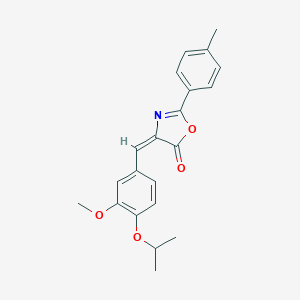
![2-cyano-N'-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B450053.png)
![2-[4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxy-6-iodophenoxy]acetic acid](/img/structure/B450055.png)
![N'~1~,N'~2~-bis[1-(3-hydroxyphenyl)ethylidene]ethanedihydrazide](/img/structure/B450056.png)
![4-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE](/img/structure/B450059.png)
![4-chloro-N-{4-[({4-chloro-2-nitrobenzoyl}amino)methyl]benzyl}-2-nitrobenzamide](/img/structure/B450060.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(4-chloro-2-methylanilino)propanohydrazide](/img/structure/B450061.png)
![4-[(2-bromophenoxy)methyl]-N'-(4-methoxybenzylidene)benzohydrazide](/img/structure/B450062.png)
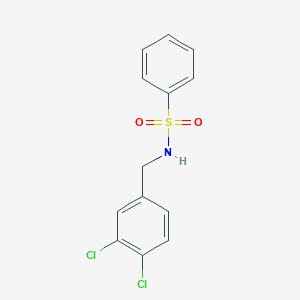
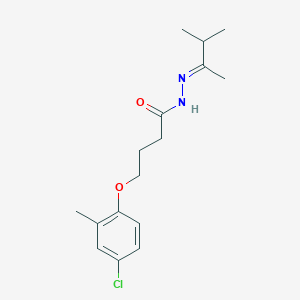
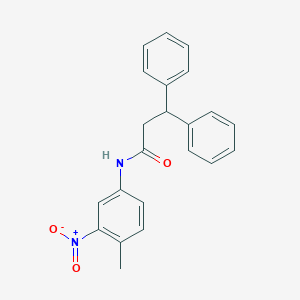
![2-[2-(2-methylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B450070.png)
![{4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE](/img/structure/B450073.png)
